2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide
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Description
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
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Mechanism of Action
Target of action
Chemical compounds often exert their effects by interacting with specific targets in the body. These targets are usually proteins, such as enzymes or receptors, that play crucial roles in biological processes. The compound’s interaction with its target can either enhance or inhibit the target’s function .
Mode of action
The compound binds to its target, causing a conformational change in the target’s structure. This change can either activate or deactivate the target, leading to changes in downstream biological processes .
Biochemical pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s action can increase or decrease the production of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its bioavailability. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these properties .
Result of action
The compound’s action can lead to various molecular and cellular effects. These effects depend on the specific biological processes that the compound’s target is involved in .
Action environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Properties
CAS No. |
1207048-86-9 |
---|---|
Molecular Formula |
C24H22N6O2 |
Molecular Weight |
426.48 |
IUPAC Name |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N6O2/c1-15-8-9-18(12-17(15)3)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)14-22(31)25-19-7-5-4-6-16(19)2/h4-13H,14H2,1-3H3,(H,25,31) |
InChI Key |
JNKAPDDTRJBHLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5C)C3=C2)C |
solubility |
not available |
Origin of Product |
United States |
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